molecular formula C14H15N5O B11256788 5-Methyl-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

5-Methyl-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11256788
M. Wt: 269.30 g/mol
InChI Key: BXPNMZMCMNWMKS-UHFFFAOYSA-N
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Description

5-METHYL-7-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing triazolopyrimidines involves the use of enaminonitriles and benzohydrazides under microwave conditions. This method is catalyst-free and eco-friendly, making it a sustainable approach. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction conditions typically include the use of dry toluene as a solvent and heating under microwave irradiation at 140°C .

Industrial Production Methods

In an industrial setting, the synthesis of triazolopyrimidines can be scaled up using similar microwave-assisted methods. The broad substrate scope and good functional group tolerance of this method make it suitable for large-scale production. Additionally, late-stage functionalization of the triazolopyrimidine core can be performed to introduce various substituents, enhancing the compound’s utility in different applications .

Chemical Reactions Analysis

Types of Reactions

5-METHYL-7-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazole or pyrimidine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings or the triazole-pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve standard organic solvents and temperatures ranging from room temperature to reflux conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

5-METHYL-7-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-METHYL-7-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with various molecular targets. The compound acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, which are involved in signaling pathways related to inflammation and cell proliferation . By inhibiting these enzymes, the compound can modulate biological processes and exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-METHYL-7-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific substituents, which confer unique chemical properties and biological activities. Its ability to inhibit multiple enzymes involved in critical biological pathways makes it a valuable compound for therapeutic research .

Properties

Molecular Formula

C14H15N5O

Molecular Weight

269.30 g/mol

IUPAC Name

5-methyl-7-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C14H15N5O/c1-8-5-3-4-6-10(8)12-11(13(15)20)9(2)18-14-16-7-17-19(12)14/h3-7,12H,1-2H3,(H2,15,20)(H,16,17,18)

InChI Key

BXPNMZMCMNWMKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C(=C(NC3=NC=NN23)C)C(=O)N

Origin of Product

United States

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